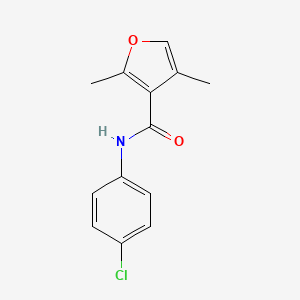
N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. CFM-2 belongs to the class of compounds known as furanocarboxamides, which have been shown to have a variety of biological activities, including anti-inflammatory and analgesic effects.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Behavior
- The structures of certain derivatives, including N-(4-chlorophenyl) variants, are stabilized by extensive intramolecular hydrogen bonds. These derivatives, such as N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, form dimeric pairs and exhibit specific molecular motifs due to intermolecular hydrogen bonds (Siddiqui et al., 2008).
Spectroscopic Properties and Solvent Effects
- Studies on the absorption and fluorescence spectra of related carboxamides, including N-(4-chlorophenyl) derivatives, have been conducted. These studies include the analysis of ground and excited state dipole moments, providing insights into the electronic properties of these molecules in different solvent environments (Patil et al., 2011).
Synthesis and Biological Potential
- New compounds featuring the N-(4-chlorophenyl) structure have been synthesized and evaluated for antimicrobial activities. These compounds demonstrated significant inhibition of bacterial and fungal growth, indicating potential biological applications (Akbari et al., 2008).
- Another study explored the synthesis of N-(4-chlorophenyl) derivatives for antitumor activities. The research aimed at designing compounds with potential antitumor properties, indicating the applicability of these compounds in cancer research (Xin, 2012).
Fluorescence Quenching Studies
- Research on fluorescence quenching of related carboxamides by various substances in different organic solvents provides valuable data on the interaction of N-(4-chlorophenyl) derivatives with other chemicals, which could be relevant for analytical and diagnostic applications (Patil et al., 2013).
CB1 Receptor Antagonism and Obesity Treatment
- Some diaryl dihydropyrazole-3-carboxamides, including N-(4-chlorophenyl) variants, have shown significant in vivo antiobesity activity related to CB1 receptor antagonism. This suggests potential use in obesity treatment and appetite suppression (Srivastava et al., 2007).
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to exhibit a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to affect a variety of biological pathways . It is possible that this compound may also influence multiple biochemical pathways, leading to its diverse biological activities.
Pharmacokinetics
Similar compounds have been shown to have good kinetic solubilities and metabolic stability in vitro . This suggests that this compound may also have favorable ADME properties, which could impact its bioavailability.
Result of Action
Similar compounds have been shown to have potent antiviral and anticancer activities . This suggests that this compound may also have significant effects at the molecular and cellular levels.
Action Environment
Similar compounds have been shown to have promising drug-like properties, and their pharmacokinetic/toxicity profiles support their potential as candidates for further investigation in various environments .
Biochemische Analyse
Biochemical Properties
It is known that the compound can participate in reactions such as hydrolysis, hydroxylation, and further oxidation steps .
Cellular Effects
It is suggested that the compound may have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is suggested that the compound may have stability and degradation properties that could influence its long-term effects on cellular function .
Dosage Effects in Animal Models
It is suggested that the compound may have threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
It is suggested that the compound may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It is suggested that the compound may interact with transporters or binding proteins and could potentially influence its localization or accumulation .
Subcellular Localization
It is suggested that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAZZCUTVKEYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

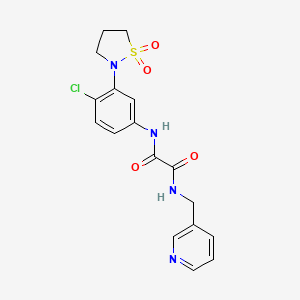
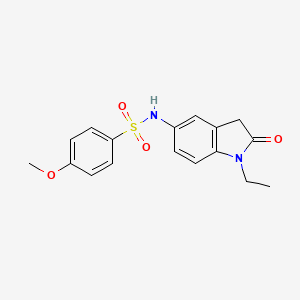
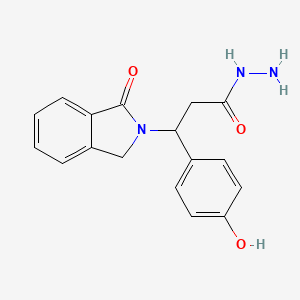
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2681927.png)
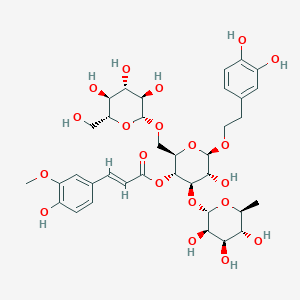

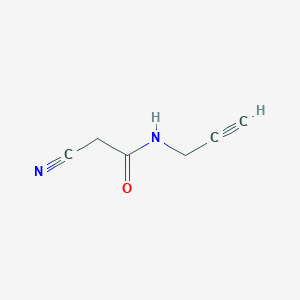
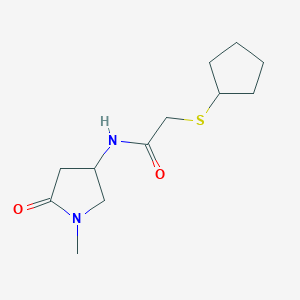
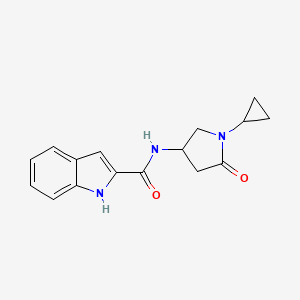
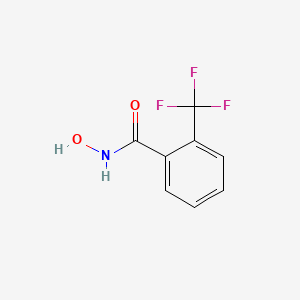

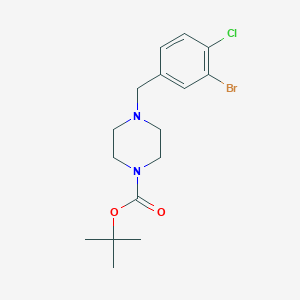
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone](/img/structure/B2681945.png)
